2-tert-butyl-5-[(4-methoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione
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Overview
Description
2-tert-butyl-5-[(4-methoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione is a complex organic compound with a unique structure that includes a dioxane ring, a methoxyphenyl group, and tert-butyl and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-5-[(4-methoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxybenzaldehyde with a dioxane derivative under acidic or basic conditions. The reaction may require a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
2-tert-butyl-5-[(4-methoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-tert-butyl-5-[(4-methoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-tert-butyl-5-[(4-methoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione involves its interaction with molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl-4-methoxyphenol: Shares the methoxyphenyl group but lacks the dioxane ring.
2,6-Di-tert-butyl-4-methylphenol: Contains tert-butyl and methyl groups but differs in the overall structure.
2,5-Di-tert-butyl-4-methoxyphenol: Similar in having tert-butyl and methoxy groups but with a different arrangement.
Uniqueness
2-tert-butyl-5-[(4-methoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione is unique due to its combination of a dioxane ring with methoxyphenyl, tert-butyl, and methyl groups. This unique structure imparts specific chemical and physical properties, making it valuable for various applications.
Properties
IUPAC Name |
2-tert-butyl-5-[(4-methoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O5/c1-16(2,3)17(4)21-14(18)13(15(19)22-17)10-11-6-8-12(20-5)9-7-11/h6-10H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVMPOEPRYZHBHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CC2=CC=C(C=C2)OC)C(=O)O1)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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